molecular formula C5H5LiN2O3S B12958946 Lithium 3-methoxypyrazine-2-sulfinate

Lithium 3-methoxypyrazine-2-sulfinate

Cat. No.: B12958946
M. Wt: 180.1 g/mol
InChI Key: QAJHFZNSKSTJCZ-UHFFFAOYSA-M
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Description

Lithium 3-methoxypyrazine-2-sulfinate is a compound that belongs to the class of organosulfur compounds It is characterized by the presence of a pyrazine ring substituted with a methoxy group and a sulfinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 3-methoxypyrazine-2-sulfinate typically involves the reaction of 3-methoxypyrazine with a sulfinate source. One common method is the reaction of 3-methoxypyrazine with lithium sulfinate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as solvent choice, reaction time, and temperature. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Lithium 3-methoxypyrazine-2-sulfinate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lithium 3-methoxypyrazine-2-sulfinate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium 3-methoxypyrazine-2-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. Additionally, the pyrazine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-methoxypyrazine-2-sulfinate
  • Potassium 3-methoxypyrazine-2-sulfinate
  • 3-methoxypyrazine-2-sulfonate

Uniqueness

Lithium 3-methoxypyrazine-2-sulfinate is unique due to the presence of the lithium ion, which can impart different reactivity and properties compared to its sodium and potassium counterparts. The lithium ion can influence the solubility, stability, and reactivity of the compound, making it suitable for specific applications where other metal ions may not be as effective .

Properties

Molecular Formula

C5H5LiN2O3S

Molecular Weight

180.1 g/mol

IUPAC Name

lithium;3-methoxypyrazine-2-sulfinate

InChI

InChI=1S/C5H6N2O3S.Li/c1-10-4-5(11(8)9)7-3-2-6-4;/h2-3H,1H3,(H,8,9);/q;+1/p-1

InChI Key

QAJHFZNSKSTJCZ-UHFFFAOYSA-M

Canonical SMILES

[Li+].COC1=NC=CN=C1S(=O)[O-]

Origin of Product

United States

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